molecular formula C18H13F6N3O2 B2776726 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole CAS No. 400079-89-2

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole

Cat. No. B2776726
CAS RN: 400079-89-2
M. Wt: 417.311
InChI Key: ZVBHHDFVFKOEHD-UHFFFAOYSA-N
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Description

The compound “2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives” is a series of new derivatives synthesized through a multistep reaction sequence . These compounds have been investigated for their anti-cancer and anti-diabetic properties .


Synthesis Analysis

The compounds were synthesized by the condensation of various aldehydes and acetophenones with the laboratory-synthesized acid hydrazide, which afforded the Schiff’s bases . Cyclization of the Schiff bases yielded 1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The structures of the newly synthesized compounds were elucidated by spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation of aldehydes and acetophenones with acid hydrazide to form Schiff’s bases, followed by cyclization to yield 1,3,4-oxadiazole derivatives .

Scientific Research Applications

Synthesis Methods

  • Efficient Routes for Synthesis : Novel bis(triazolo[3,4-b][1,3,4]thiadiazines) and bis(triazolothiadiazine) compounds, which could potentially include 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole, are synthesized through various pathways. One method involves the preparation of bis(s-triazole) followed by reaction with phenacyl bromide in a refluxing EtOH/DMF mixture containing piperidine (Sarhan, Badawy, & Elwahy, 2014).

Chemical Transformations

  • Oxidation Processes : Phenylglyoxal bis(acetylhydrazone), a compound related to triazoles, can be oxidized to form phenyl-1,2,3-triazoles, indicating potential chemical transformations for similar triazole compounds (Khadem, Shaban, & Nassr, 1970).

  • Ligand Formation and Complexation : Studies on 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands show that they form complexes with metals, hinting at potential applications in coordination chemistry for similar triazole derivatives (Stucky et al., 2008).

Biological and Medicinal Chemistry

  • Antimicrobial Applications : Novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrid analogues demonstrate significant antimicrobial activity, suggesting possible applications in the development of new antimicrobial agents (Jha & Atchuta Ramarao, 2017).

  • Charge and Electron-Withdrawing Studies : Triazolyl derivatives, like bis(1H-1-phenyl-1,2,4-triazol-5-yl)methane, have been synthesized and analyzed for their pi electron-withdrawing power, which is crucial in understanding their reactivity and potential in medicinal chemistry (Abbotto, Bradamante, Facchetti, & Pagani, 1999).

Materials Science and Polymer Chemistry

  • Electronic Materials : Studies on luminescent copoly(aryl ether)s with new electron‐transporting bis(3‐(trifluoromethyl)phenyl)‐1,3,4‐oxadiazole or bis(3‐(trifluoromethyl)phenyl)‐4‐(4‐hexyloxyphenyl)‐4H‐1,2,4‐triazole segments show potential applications in electronic materials due to enhanced electron affinity (Chen & Chen, 2004).

  • Polymer Synthesis : Novel poly(arylene ether)s containing 1,3,4-oxadiazole and triazole units have been synthesized using a "click" chemistry approach, indicating potential applications in polymer science for triazole derivatives (Rahmani & Shafiei zadeh Mahani, 2015).

  • Catalytic Studies : Triazole-based bis- and tris-phosphines have been synthesized and shown to be effective in catalytic studies, suggesting potential use in catalysis and chemical synthesis (Radhakrishna et al., 2020).

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole are largely determined by its interactions with various biomolecules. The compound has been found to interact with enzymes and proteins, influencing their function and activity

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins. It can also influence its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6N3O2/c19-17(20,21)9-28-13-6-7-15(29-10-18(22,23)24)14(8-13)16-25-11-26-27(16)12-4-2-1-3-5-12/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBHHDFVFKOEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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